molecular formula C13H19N B13277840 N-Benzyl-2-methylcyclopentan-1-amine

N-Benzyl-2-methylcyclopentan-1-amine

Cat. No.: B13277840
M. Wt: 189.30 g/mol
InChI Key: COPULENOKRTHMW-UHFFFAOYSA-N
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Description

N-Benzyl-2-methylcyclopentan-1-amine is a synthetic amine compound of interest in chemical and pharmacological research. Its structure, which incorporates a cyclopentane ring with methyl and benzylamine substituents, is analogous to other N-substituted cyclopentylamines that are studied for their potential bioactivity. Research Applications and Value This compound belongs to a class of molecules researched for their potential interactions with the central nervous system. Specifically, structural analogs featuring the N-benzyl moiety are investigated for their capability to interact with neurodegenerative disease targets. For instance, related tertiary dibenzylamines have been identified as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant to the treatment of conditions such as Alzheimer's disease . The structural motif present in this compound makes it a valuable scaffold for designing and synthesizing new molecular entities for basic biological screening and structure-activity relationship (SAR) studies in neuroscience . Handling and Safety This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the material safety data sheet (MSDS) prior to handling and adhere to all appropriate safety protocols.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

N-benzyl-2-methylcyclopentan-1-amine

InChI

InChI=1S/C13H19N/c1-11-6-5-9-13(11)14-10-12-7-3-2-4-8-12/h2-4,7-8,11,13-14H,5-6,9-10H2,1H3

InChI Key

COPULENOKRTHMW-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1NCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-methylcyclopentan-1-amine can be achieved through various methods. One efficient method involves the selective N-alkylation of amines with alcohols catalyzed by manganese pincer complexes . . This method is advantageous as it does not require an external hydrogen source, making it more sustainable.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar catalytic processes. The use of non-noble metal catalysts, such as manganese pincer complexes, is particularly attractive due to their cost-effectiveness and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-methylcyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of nickel (Ni) or rhodium (Rh) catalysts.

    Substitution: Nucleophilic substitution reactions can occur with alkyl halides in the presence of bases like potassium tert-butoxide (t-BuOK).

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃

    Reduction: H₂/Ni, H₂/Rh

    Substitution: Alkyl halides, t-BuOK

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield corresponding ketones or carboxylic acids, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound has been investigated for its effects on biological systems and potential therapeutic uses.

    Medicine: Research has explored its psychoactive properties and potential use in treating neurological disorders.

    Industry: It is utilized in industrial processes, including the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of N-Benzyl-2-methylcyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter systems in the brain, potentially modulating the activity of receptors and enzymes involved in neurotransmission . This interaction can lead to changes in mood, cognition, and behavior, making it a subject of interest in neuropharmacology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

N-(4-Chlorobenzyl)cyclopentanamine (CAS: 66063-15-8)
  • Structure : Shares the cyclopentane-amine backbone but replaces the methyl group with a 4-chlorobenzyl substituent.
  • This substitution may enhance binding affinity in receptor interactions due to increased electronegativity .
N-Benzyl-5-(5-(3-hydroxyphenyl)thiophene-2-yl)-N-methylpentaneamide (12b)
  • Structure : Features a thiophene-aromatic system and a hydroxyphenyl group, creating a bulkier, more complex structure.
  • Functional Implications: The extended aromatic system and hydroxyl group could improve pharmacological activity (e.g., anti-schistosomal properties) but reduce solubility in non-polar solvents .
N-Methyl-2-phenylpropan-1-amine
  • Structure : A linear propane backbone with a phenyl group and methylamine substituent.
  • Key Difference : Lacks the cyclopentane ring, resulting in distinct conformational flexibility and steric effects. This structural variation may influence its metabolic stability and interaction with biological targets .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents LogP* (Predicted) Solubility Profile
N-Benzyl-2-methylcyclopentan-1-amine 189.30 2-methyl, benzyl ~2.8 Moderate in polar solvents
N-(4-Chlorobenzyl)cyclopentanamine ~209.72 4-Cl-benzyl ~3.2 Lower aqueous solubility
Compound 12b >350 Thiophene, hydroxyphenyl ~4.1 Low in non-polar solvents
N-Methyl-2-phenylpropan-1-amine 149.24 Phenyl, methylamine ~2.0 High in ethanol/water

*LogP values estimated using fragment-based methods.

Biological Activity

N-Benzyl-2-methylcyclopentan-1-amine is a member of the benzylamine class, characterized by its unique cyclopentane structure with a benzyl group and a methyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

C12H17NC_{12}H_{17}N

The compound features a cyclopentane ring, which contributes to its steric and electronic properties. The presence of both the benzyl and methyl groups enhances its ability to interact with various biological targets, potentially leading to therapeutic effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions may modulate the activity of enzymes and receptors involved in critical physiological processes.

Potential Mechanisms Include:

  • Inflammatory Pathways: Similar compounds have been shown to inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), suggesting that this compound may also possess anti-inflammatory properties.
  • Cell Signaling Modulation: Research indicates that related compounds can influence pathways like mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-kB), which are crucial in inflammatory responses .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit significant anti-inflammatory activity. For instance, compounds with similar structures have demonstrated the ability to reduce inflammation in various models, including:

  • Inhibition of Cytokine Production: Related benzylamines have been shown to inhibit TNF-α and IL-1β production in cellular models, indicating a potential mechanism for reducing inflammation .

Anticancer Potential

The anticancer properties of this compound remain an area of active research. Compounds within this chemical class have been observed to:

  • Induce Apoptosis: Similar derivatives have been reported to sensitize cancer cells to apoptosis through modulation of signaling pathways associated with cell survival .

Research Findings and Case Studies

Several studies have investigated the biological activity of benzylamines, providing insights into their therapeutic potential:

StudyFindings
Jeong et al. (2014)Identified that related compounds inhibit cancer stem cell-like phenotypes by targeting TGF-beta signaling pathways .
Kang et al. (2018)Demonstrated anti-inflammatory effects in models of rheumatoid arthritis using similar compounds .
Recent Pharmacological EvaluationsHighlighted the potential for N-Benzyl derivatives to modulate inflammatory responses effectively.

Future Directions

Research on this compound is ongoing, with several avenues for future study:

  • In Vivo Studies: Further investigation into the compound's effects in animal models will help elucidate its therapeutic potential.
  • Mechanistic Studies: Detailed studies on how this compound interacts with specific receptors and enzymes will provide insights into its mode of action.
  • Clinical Applications: Exploring its efficacy in treating inflammatory diseases and cancer could pave the way for new therapeutic strategies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Benzyl-2-methylcyclopentan-1-amine, and what reaction conditions influence yield?

  • Methodology : The compound is primarily synthesized via alkylation of 2-methylcyclopentan-1-amine with benzyl halides (e.g., benzyl chloride) under basic conditions. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are common bases that deprotonate the amine, enabling nucleophilic substitution. Alternative approaches include reductive amination of 2-methylcyclopentanone with benzylamine using reducing agents like sodium cyanoborohydride (NaBH₃CN) under acidic conditions. Reaction efficiency is influenced by solvent choice (e.g., ethanol, dichloromethane), temperature (typically 60–80°C), and catalyst presence .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

  • Methodology : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) on instruments like the Q Exactive Plus Orbitrap confirms molecular weight and purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves structural details, such as methyl group integration and benzyl ring protons. Infrared (IR) spectroscopy identifies amine N-H stretches (~3300 cm⁻¹) and cyclopentane ring vibrations. Gas chromatography-mass spectrometry (GC-MS) is used for purity assessment .

Q. What are the typical oxidation and reduction products of this compound?

  • Methodology : Oxidation with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions yields ketones (e.g., ring-opened dicarboxylic acids). Reduction using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) typically preserves the amine group but may reduce unsaturated bonds in derivatives. Substitution reactions with alkyl halides produce tertiary amines, while nucleophilic attacks on the benzyl group generate aryl-substituted analogs .

Q. How should researchers design experiments to evaluate the enzyme inhibition potential of this compound?

  • Methodology : Use enzyme kinetics assays (e.g., Michaelis-Menten plots) to measure inhibition constants (Kᵢ). Competitive vs. non-competitive inhibition is determined by Lineweaver-Burk analysis. Fluorescence quenching or surface plasmon resonance (SPR) can assess binding affinity to target proteins. Control experiments with structurally similar compounds (e.g., N-benzylcyclopentanamine) isolate steric/electronic effects of the methyl group .

Advanced Research Questions

Q. How can the alkylation step in synthesizing this compound be optimized for scalability and purity?

  • Methodology : Replace batch reactors with continuous flow systems to enhance mixing and heat transfer, reducing side reactions. Screen bases (e.g., NaH vs. K₂CO₃) to minimize byproducts like N,N-dibenzylated impurities. Solvent optimization (apolar vs. polar aprotic) improves regioselectivity. In-line monitoring via FTIR or Raman spectroscopy enables real-time adjustment of reaction parameters .

Q. What strategies resolve discrepancies in reported biological activities of this compound across studies?

  • Methodology : Perform meta-analyses to identify variables such as substituent placement (e.g., 2-methyl vs. 2,2-dimethyl analogs) or assay conditions (pH, temperature). Validate findings using orthogonal assays (e.g., in vitro enzymatic vs. cell-based assays). Computational docking studies (e.g., AutoDock Vina) predict binding modes, highlighting structural determinants of activity .

Q. How do steric and electronic effects of the methyl group influence substitution reactivity in this compound?

  • Methodology : Compare reaction rates of methyl-substituted vs. unsubstituted analogs in nucleophilic substitutions. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) quantify steric hindrance and charge distribution. Kinetic isotope effects (KIE) studies differentiate between SN1 and SN2 mechanisms. X-ray crystallography of intermediates reveals transition-state geometries .

Q. What computational approaches predict the binding affinity of this compound to neurological targets?

  • Methodology : Molecular dynamics (MD) simulations (e.g., GROMACS) model ligand-receptor interactions over time. Free-energy perturbation (FEP) calculations estimate binding energy changes due to methyl group modifications. Pharmacophore mapping identifies critical interaction points (e.g., hydrogen bonds with amine groups). Validate predictions with in vitro binding assays (e.g., radioligand displacement) .

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